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Compound of Interest

Compound Name: Cyclohexanone

Cat. No.: B045756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cyclohexanone from

cyclohexanol via two common oxidation methods: Jones oxidation and hypochlorite oxidation.

The information is intended to guide researchers in selecting and performing the appropriate

synthesis for their needs, with a focus on reproducibility and clarity.

Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic

synthesis. Cyclohexanone, a key intermediate in the production of polymers such as nylon, is

commonly synthesized in the laboratory by the oxidation of cyclohexanol. This process serves

as an excellent model for understanding oxidation reactions and for the development of more

efficient and environmentally benign synthetic methodologies. This document outlines two well-

established procedures for this conversion, highlighting their respective advantages and

procedural details.

Method 1: Jones Oxidation of Cyclohexanol
Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent)

to rapidly and efficiently oxidize secondary alcohols to ketones. This method is known for its

high yields and relatively short reaction times. However, the use of chromium(VI) compounds,

which are highly toxic and carcinogenic, necessitates stringent safety precautions and proper

waste disposal.
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Experimental Protocol: Jones Oxidation
Materials:

Cyclohexanol

Acetone (reagent grade)

Jones Reagent (prepared from chromium trioxide and sulfuric acid)

Ether

Saturated sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Water

Equipment:

Round-bottom flask (500 mL)

Mechanical stirrer

Thermometer

Dropping funnel

Water bath

Separatory funnel

Distillation apparatus

Procedure:
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Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, dissolve 20.0 g (0.2 mol) of cyclohexanol in 100 mL of acetone.

Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Prepare the Jones

reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric

acid (H₂SO₄) and carefully adding this mixture to 50 mL of water. Add the prepared Jones

reagent dropwise from the dropping funnel to the stirred cyclohexanol solution. The rate of

addition should be controlled to maintain the reaction temperature between 25-30°C. A color

change from orange-red to green should be observed. The addition typically takes about 2

hours.

Reaction Completion: After the addition is complete, continue stirring the mixture for an

additional 30 minutes.

Workup: Add 100 mL of water to the reaction mixture and transfer it to a separatory funnel.

Separate the two layers.

Extraction: Extract the aqueous layer with two 50 mL portions of ether.

Washing: Combine the organic layers and wash them successively with saturated sodium

bicarbonate solution and then with brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then

filter the solution.

Purification: Remove the solvent by distillation. The resulting crude cyclohexanone can be

purified by distillation. Collect the fraction boiling at 153-156°C.

Method 2: Hypochlorite Oxidation of Cyclohexanol
Oxidation of cyclohexanol using sodium hypochlorite (household bleach) in the presence of

acetic acid offers a "greener" alternative to chromium-based oxidants. This method is less

hazardous and more environmentally friendly. The reaction proceeds via the in-situ formation of

hypochlorous acid.

Experimental Protocol: Hypochlorite Oxidation
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Materials:

Cyclohexanol

Glacial acetic acid

Sodium hypochlorite solution (household bleach, ~5.25% or 0.75 M)

Sodium carbonate (solid)

Sodium chloride (solid)

Dichloromethane (methylene chloride)

Anhydrous sodium sulfate

Equipment:

Erlenmeyer flask or round-bottom flask

Stirring apparatus (magnetic stir bar and stir plate)

Separatory funnel

Distillation apparatus

Procedure:

Reaction Setup: In a suitable flask, combine 5.3 mL of cyclohexanol with a magnetic stir bar.

Preparation of Oxidizing Agent: In a separatory funnel, mix 3.65 mL of glacial acetic acid with

79.00 mL of sodium hypochlorite solution.

Reaction: Slowly add the acetic acid/sodium hypochlorite mixture dropwise to the stirring

cyclohexanol. The temperature of the reaction mixture should be monitored and maintained

below 30°C, using an ice bath if necessary.

Neutralization: After the addition is complete, continue stirring for a period. To neutralize any

remaining acetic acid that may have distilled with the product, carefully add solid sodium
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carbonate to the collected distillate until the evolution of CO2 gas ceases.

Salting Out: To decrease the solubility of cyclohexanone in the aqueous layer, add solid

sodium chloride (approximately 0.2 g per mL of water) until the solution is saturated.

Extraction: Transfer the mixture to a separatory funnel. The upper layer is the organic

cyclohexanone layer, and the bottom is the aqueous layer. Separate the layers. Pour the

aqueous layer back into the separatory funnel and extract it with 10 mL of dichloromethane.

Drying: Combine the organic layers and dry them over anhydrous sodium sulfate.

Purification: The dichloromethane can be removed by evaporation on a steam bath in a fume

hood to yield the final cyclohexanone product.

Data Presentation
Parameter Jones Oxidation

Hypochlorite
Oxidation

Reference(s)

Oxidizing Agent
Jones Reagent

(CrO₃/H₂SO₄)

Sodium Hypochlorite

(NaOCl)

Typical Yield High (often >80%) Moderate (e.g., 51%)

Reaction Time ~2.5 hours
Variable, addition over

~15 min

Reaction Temperature 25-30°C Below 30°C

Key Purification Steps
Extraction, Washing,

Distillation

Salting out, Extraction,

Evaporation

Environmental

Concerns

High (Chromium

waste)
Low

Signaling Pathways and Experimental Workflows
Jones Oxidation Workflow
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Caption: Workflow for the synthesis of cyclohexanone via Jones oxidation.
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Caption: Workflow for the synthesis of cyclohexanone via hypochlorite oxidation.

General Reaction Scheme
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Cyclohexanone from Cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045756#step-by-step-synthesis-of-cyclohexanone-
from-cyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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